molecular formula C16H12N6S B2528254 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 894061-16-6

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2528254
CAS No.: 894061-16-6
M. Wt: 320.37
InChI Key: NKNVFNKZAOFFFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a synthetic heterocyclic compound designed for advanced pharmaceutical and biochemical research. This molecule features a fused [1,2,4]triazolo[4,3-b]pyridazine core, a privileged scaffold in medicinal chemistry known for its versatile biological activities . The structure is strategically substituted at position 3 with a (pyridin-2-ylmethyl)thio moiety and at position 6 with a pyridin-4-yl group, enhancing its potential for molecular recognition and target binding . This compound is of significant interest in drug discovery, particularly in the development of enzyme inhibitors. Triazolo[4,3-b]pyridazine analogues have demonstrated potent inhibitory activity against key biological targets. Related compounds have been identified as effective dipeptidyl peptidase-4 (DPP-4) inhibitors for anti-diabetic research and have shown promise as inhibitors of kinases such as c-Met, a receptor tyrosine kinase implicated in various cancers . The molecular architecture suggests potential for similar mechanisms of action, likely involving high-affinity binding to the active sites of specific enzymes or receptors, thereby modulating critical cellular signaling pathways . Researchers can utilize this compound as a key intermediate or a core structural motif for synthesizing more complex derivatives, or as a pharmacological tool for probing biological mechanisms in areas like oncology, metabolic diseases, and infectious diseases . Its design leverages common strategies in optimizing electronic properties and binding interactions, such as introducing sulfur-based linkers and nitrogen-rich heteroaromatic systems to improve solubility and target affinity . This product is intended for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6S/c1-2-8-18-13(3-1)11-23-16-20-19-15-5-4-14(21-22(15)16)12-6-9-17-10-7-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNVFNKZAOFFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CSC2=NN=C3N2N=C(C=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327683
Record name 6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24816223
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

894061-16-6
Record name 6-pyridin-4-yl-3-(pyridin-2-ylmethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing access to the desired triazolopyridine derivatives at room temperature . The reaction conditions are tolerant to various functional groups, making it a versatile method for synthesizing a range of derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing cost-effective measures for large-scale production.

Chemical Reactions Analysis

Oxidation of the Thioether Group

The thioether (-S-) group undergoes oxidation to form sulfoxides or sulfones under controlled conditions. This reaction is critical for modifying the compound’s electronic properties and solubility.

Reagent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 60°C, 4 hoursSulfoxide derivative75–85%
mCPBADichloromethane, 0°C, 2 hoursSulfone derivative60–70%

The sulfoxide/sulfone products retain the triazolo-pyridazine core but exhibit altered biological activity due to increased polarity.

Nucleophilic Substitution at Pyridinyl Positions

The pyridin-4-yl group at the 6-position participates in nucleophilic aromatic substitution (NAS) reactions. For example:

  • Amination : Reaction with ammonia or primary amines in the presence of a copper catalyst yields amino-substituted derivatives.

  • Alkoxylation : Treatment with alcohols and K₂CO₃ under reflux replaces the 4-pyridinyl hydrogen with alkoxy groups.

These substitutions enhance interactions with biological targets, such as kinases .

Reduction of the Triazole Ring

Thetriazolo[4,3-b]pyridazine core can undergo partial reduction using hydrogen gas and palladium catalysts, leading to ring-opening and formation of diamine intermediates. This reaction is pH-sensitive and typically conducted in ethanol at 50°C.

Cycloaddition and Heterocycle Formation

The triazole moiety participates in [3+2] cycloaddition reactions with dipolarophiles like nitriles or alkynes, forming fused polycyclic systems. For example:

Reagent Conditions Product
PhenylacetyleneCuI, DMF, 100°C, 12 hoursTriazolo-pyridazine fused with pyrazole

This reactivity expands the compound’s utility in synthesizing structurally diverse libraries .

Functionalization via Thiol-Disulfide Exchange

The thioether group undergoes disulfide bond formation with mercaptans (e.g., glutathione) under oxidative conditions (e.g., I₂ or air), enabling conjugation with biomolecules .

Metal Coordination Reactions

The pyridinyl nitrogen atoms act as ligands for transition metals (e.g., Pd, Pt), forming complexes with potential catalytic or medicinal applications. For example:

  • Palladium complexes : Synthesized using PdCl₂ in acetonitrile, yielding square-planar geometries.

Key Research Findings

  • Biological relevance : Derivatives generated via these reactions show enhanced inhibition of kinases (e.g., c-Met) and antiproliferative activity against cancer cell lines (IC₅₀ values: 0.15–2.85 μM) .

  • Structural insights : X-ray crystallography confirms that sulfone derivatives exhibit improved binding to enzyme active sites due to stronger hydrogen bonding.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, in vitro studies have shown that derivatives can inhibit cell growth in lines such as SGC-7901 and A549 with IC50 values in the micromolar range, indicating moderate to potent activity comparable to established chemotherapeutic agents like CA-4 .

Antimicrobial Activity

Beyond anticancer effects, this compound may also possess antimicrobial properties . Similar pyridazine derivatives have been reported to exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structure suggests possible anti-inflammatory applications. Pyridazine derivatives have been studied for their ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Synthetic Routes

The synthesis of 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the Triazolopyridazine Core: Cyclization reactions involving hydrazine derivatives and diketones.
  • Introduction of Functional Groups: Nucleophilic substitution reactions to attach the pyridin-2-ylmethylthio group.

Case Studies

Several case studies have documented the efficacy of triazolo-pyridazine derivatives:

  • Case Study 1: A derivative demonstrated significant inhibitory effects on the proliferation of human lung cancer cells (A549), with an IC50 value indicating strong potential as an anticancer agent.
  • Case Study 2: Another study reported antimicrobial activity against various bacterial strains, highlighting the compound's versatility in therapeutic applications.

Mechanism of Action

The mechanism by which 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and eliciting desired responses. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of triazolo[4,3-b]pyridazine derivatives are highly dependent on substituent patterns. Below is a detailed comparison with structurally related analogs:

Structural and Physicochemical Properties

Compound Name Substituents (Position 3 / Position 6) Molecular Formula Molecular Weight Key Features
Target Compound (Pyridin-2-ylmethyl)thio / Pyridin-4-yl C₁₇H₁₂N₆S 344.38 Dual pyridinyl groups enhance π-π stacking and hydrogen-bonding potential
3-(4-Methoxyphenyl)-6-(2-(4-methylbenzylidene)hydrazinyl)-[1,2,4]triazolo[4,3-b]pyridazine (4f) 4-Methoxyphenyl / Methylbenzylidenehydrazinyl C₁₉H₁₆N₆O 344.38 Hydrazinyl linker improves solubility; methoxy group increases lipophilicity
3-[(4-Chlorobenzyl)sulfanyl]-6-(2-thienyl)-[1,2,4]triazolo[4,3-b]pyridazine (4-Chlorobenzyl)thio / Thienyl C₁₆H₁₁ClN₄S₂ 358.86 Thienyl and chlorobenzyl groups enhance electron-withdrawing effects
TPA023 (7-(tert-butyl)-6-(2-ethyl-2H-1,2,4-triazol-3-ylmethoxy)-3-(2-fluorophenyl)-triazolo[4,3-b]pyridazine) tert-Butyl / 2-Ethyltriazolylmethoxy C₂₀H₂₂F₃N₇O 433.43 Fluorophenyl and bulky tert-butyl groups confer GABAA receptor selectivity
c-Met inhibitor 1 (6-(1-methyl-1H-pyrazol-4-yl)-3-((2-methyl-2H-indazol-5-yl)thio)-triazolo[4,3-b]pyridazine) (2-Methylindazolyl)thio / Pyrazolyl C₁₈H₁₄N₈S 386.43 Pyrazolyl and indazolyl groups target kinase inhibition

Biological Activity

3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine, with CAS number 894061-16-6, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, particularly its anticancer effects and mechanism of action.

Chemical Structure and Properties

The molecular formula of the compound is C16H12N6SC_{16}H_{12}N_{6}S, with a molecular weight of 320.4 g/mol. The structure includes a triazolo-pyridazine core that is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo-pyridazine derivatives. For instance, compounds similar to our target compound have shown promising inhibitory effects against c-Met kinase, which is often overexpressed in various cancers.

  • Inhibition of c-Met Kinase :
    • A study demonstrated that derivatives bearing similar structures exhibited IC50 values in the nanomolar range against c-Met kinase. For example, compound 22i showed an IC50 of 48 nM against c-Met kinase and significant cytotoxicity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 μM, 0.15 μM, and 2.85 μM respectively .
  • Mechanism of Action :
    • The mechanism involves apoptosis induction and cell cycle arrest in cancer cells. For instance, compounds from related studies induced late apoptosis in A549 cells and arrested them in the G0/G1 phase .

Cytotoxicity Studies

The cytotoxic effects of the compound were evaluated using the MTT assay across several cancer cell lines:

Cell LineIC50 Value (μM)
A5491.06 ± 0.16
MCF-71.23 ± 0.18
HeLa2.73 ± 0.33

These values indicate moderate to high cytotoxicity, suggesting that the compound could be a candidate for further development as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazolo-pyridazine derivatives. Key modifications to the core structure can enhance potency and selectivity towards specific targets like c-Met kinase.

Notable Findings:

  • Substituent Effects : Variations in substituents on the pyridine rings significantly affect both the binding affinity to c-Met and overall cytotoxicity.
  • Binding Interactions : Docking studies revealed that effective inhibitors bind within the ATP-binding site of c-Met, stabilizing through hydrogen bonds and hydrophobic interactions with critical residues .

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

  • Compound 12e : Exhibited significant cytotoxicity with IC50 values comparable to established drugs like Foretinib (IC50 = 0.019 μM). It also demonstrated effective inhibition against c-Met kinase (IC50 = 0.090 μM) and induced apoptosis in treated cells .
  • Compound 22i : This derivative was noted for its excellent anti-tumor activity across multiple cell lines, reinforcing the potential therapeutic applications of triazolo-pyridazine compounds .

Q & A

Q. What are the optimized synthetic routes for 3-((Pyridin-2-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be tailored to improve yield?

  • Methodology :
    • Step 1 : Start with cyclization of pyridazine precursors. For example, use 6-chloropyridazine derivatives as intermediates, substituting with pyridin-2-ylmethylthio groups via nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., NaH in DMF) .
    • Step 2 : Introduce the pyridin-4-yl group at position 6 via Suzuki-Miyaura coupling, using Pd catalysts (e.g., Pd(PPh₃)₄) and boronic acid derivatives .
    • Optimization :
  • Solvent : Test polar aprotic solvents (DMF, DMSO) for SNAr; use toluene/ethanol mixtures for coupling reactions.
  • Temperature : Reflux (80–120°C) for cyclization; room temperature for coupling to minimize side reactions.
  • Catalysts : Screen Pd-based catalysts (e.g., PdCl₂(dppf)) to enhance cross-coupling efficiency .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Characterization Workflow :
    • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ to verify substituent positions (e.g., pyridyl protons at δ 7.5–8.5 ppm) .
    • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns.
    • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and monitor degradation .
    • X-ray Crystallography : If crystals are obtainable, determine absolute configuration and intermolecular interactions .

Advanced Research Questions

Q. How can researchers investigate the compound’s mechanism of action in kinase inhibition assays?

  • Experimental Design :
    • Kinase Profiling : Use ADP-Glo™ assays to screen against a panel of kinases (e.g., EGFR, CDK2) at varying concentrations (1 nM–10 µM) .
    • Docking Studies : Perform molecular docking (AutoDock Vina) with kinase crystal structures (PDB: e.g., 1M17) to predict binding modes. Focus on interactions with the ATP-binding pocket and hinge region .
    • Mutagenesis : Engineer kinase mutants (e.g., T315I in Abl1) to validate binding specificity via IC₅₀ shifts .

Q. What strategies are recommended for designing analogs to improve bioactivity through structure-activity relationship (SAR) studies?

  • SAR Approach :
    • Core Modifications : Replace pyridin-4-yl with electron-deficient aryl groups (e.g., 3,4-dimethoxyphenyl) to enhance π-π stacking .
    • Substituent Effects : Vary the pyridin-2-ylmethylthio group (e.g., 3-chlorobenzylthio) to probe steric and electronic effects on solubility and target engagement .
    • Bioisosteres : Substitute the triazole ring with imidazo[1,2-a]pyridine to assess metabolic stability .

Q. How should contradictory data in antiproliferative or antimicrobial activity be resolved?

  • Troubleshooting Framework :
    • Purity Verification : Re-run assays with HPLC-purified batches to rule out impurities (e.g., residual DMF) as confounding factors .
    • Assay Reproducibility : Validate results across multiple cell lines (e.g., MCF-7, HCT-116) or microbial strains with standardized protocols (CLSI guidelines) .
    • Orthogonal Assays : Compare ATP depletion (CellTiter-Glo®) and apoptosis markers (Annexin V/PI) to confirm mechanistic consistency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.